molecular formula C5H6F3N3O B1467400 [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247704-49-9

[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467400
CAS No.: 1247704-49-9
M. Wt: 181.12 g/mol
InChI Key: ONXVNPHIMXPQMI-UHFFFAOYSA-N
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Description

[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C5H6F3N3O and its molecular weight is 181.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl. This complex catalyzes Huisgen 1,3-dipolar cycloadditions efficiently, offering low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for CuAAC (Ozcubukcu et al., 2009).

Corrosion Inhibitors for Mild Steel

Ma et al. (2017) investigated derivatives of 1,2,3-triazole as corrosion inhibitors for mild steel in acidic medium. The study found that these derivatives, including (1-benzyl-1H-1,2,3-triazole-4-yl)methanol, exhibit effective corrosion inhibition, attributed to their ability to adsorb on the mild steel surface (Ma et al., 2017).

Computational Chemistry Studies

Wang et al. (2014) conducted a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, analyzing its structures, molecular orbitals, and UV-vis spectra. The study provides insights into the electronic properties and reactivity of such compounds, which are relevant for understanding the behavior of [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol derivatives (Wang et al., 2014).

Synthesis and Anticancer Activity

Dong et al. (2017) synthesized new aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity. This research highlights the potential biomedical applications of triazole derivatives, including those structurally related to this compound, in developing therapeutic agents (Dong et al., 2017).

Solubility and Physical Properties

Liang et al. (2016) measured and correlated the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents, providing valuable data for the formulation and application of this compound in different industrial and research contexts (Liang et al., 2016).

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c6-5(7,8)3-11-1-4(2-12)9-10-11/h1,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXVNPHIMXPQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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